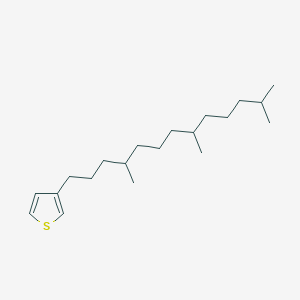
3-(4,8,12-Trimethyltridecyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,8,12-Trimethyltridecyl)thiophene is an organic compound with the molecular formula C({20})H({36})S and a molecular weight of 308.565 g/mol . This compound belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics and pharmaceuticals .
Métodos De Preparación
The synthesis of 3-(4,8,12-Trimethyltridecyl)thiophene typically involves the incorporation of sulfur into specific lipid moieties. One proposed synthetic route involves the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes .
Análisis De Reacciones Químicas
3-(4,8,12-Trimethyltridecyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-(4,8,12-Trimethyltridecyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s sulfur-containing structure makes it a subject of interest in studies related to sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(4,8,12-Trimethyltridecyl)thiophene involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound is presumed to originate from the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes .
Comparación Con Compuestos Similares
3-(4,8,12-Trimethyltridecyl)thiophene can be compared with other similar compounds, such as:
3-methyl-2-(3,7,11-trimethyldodecyl)-thiophene: This compound is also an alkyl thiophene with a similar structure and properties.
Other alkyl thiophenes: These compounds share the thiophene ring structure but differ in the length and branching of their alkyl chains.
The uniqueness of this compound lies in its specific alkyl chain structure, which influences its chemical reactivity and applications .
Propiedades
Número CAS |
102037-89-8 |
|---|---|
Fórmula molecular |
C20H36S |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
3-(4,8,12-trimethyltridecyl)thiophene |
InChI |
InChI=1S/C20H36S/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3 |
Clave InChI |
HCUPGGLNJFUUFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


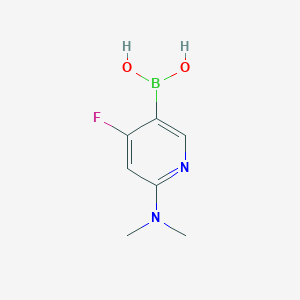
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
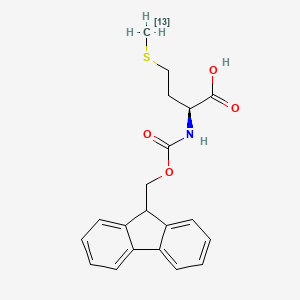
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
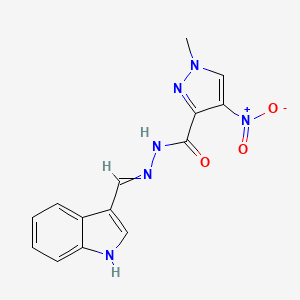
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
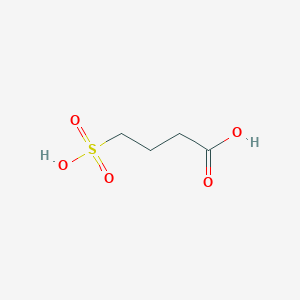
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
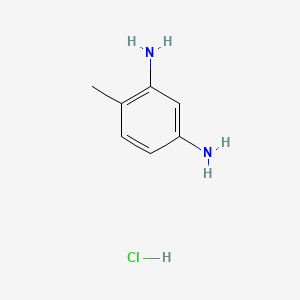
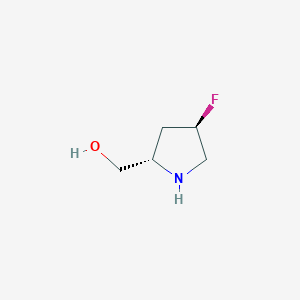
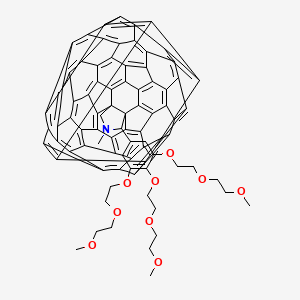
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
